Cas no 1805544-28-8 (4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol)

4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
-
- インチ: 1S/C8H8F2INO2/c1-14-5-2-12-4(3-13)7(11)6(5)8(9)10/h2,8,13H,3H2,1H3
- InChIKey: TXZMUDKYZLAVNK-UHFFFAOYSA-N
- ほほえんだ: IC1C(CO)=NC=C(C=1C(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029025049-500mg |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol |
1805544-28-8 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029025049-1g |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol |
1805544-28-8 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029025049-250mg |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol |
1805544-28-8 | 95% | 250mg |
$970.20 | 2022-04-01 |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
4. Book reviews
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanolに関する追加情報
Introduction to 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol (CAS No. 1805544-28-8)
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805544-28-8, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile biological activities and synthetic potential. The presence of multiple functional groups, including a difluoromethyl, an iodo, and a methoxy substituent, alongside a hydroxymethyl group at the 2-position, makes it a valuable building block for further derivatization and drug discovery efforts.
The difluoromethyl group is particularly noteworthy in medicinal chemistry, as it is known to enhance metabolic stability, improve binding affinity to biological targets, and contribute to the overall pharmacokinetic profile of drug candidates. In contrast, the iodo substituent serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures. The methoxy group provides further opportunities for functionalization, while the hydroxymethyl moiety at the 2-position can be modified through oxidation or reduction strategies to achieve desired pharmacological properties.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing novel scaffolds for therapeutic intervention. For instance, researchers have leveraged its pyridine core to develop inhibitors targeting enzymes involved in inflammatory pathways. Specifically, derivatives of 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol have shown promise in modulating Janus kinases (JAKs), which play a critical role in autoimmune diseases and cancer. The incorporation of the difluoromethyl group has been demonstrated to improve selectivity and reduce off-target effects, a key consideration in drug development.
In addition to its pharmaceutical applications, this compound has been explored in agrochemical research. The structural features of the pyridine ring contribute to its interaction with biological receptors in pests and pathogens, making it a viable candidate for developing novel pesticides or herbicides. The ability to introduce diverse functional groups allows chemists to fine-tune the activity spectrum, ensuring efficacy while minimizing environmental impact—a growing concern in agricultural science.
The synthesis of 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation at the 3-position of a pyridine derivative followed by selective methylation and hydroxylation. The use of palladium-catalyzed cross-coupling reactions enables the introduction of the difluoromethyl group with high regioselectivity. These synthetic strategies underscore the compound's importance as a versatile intermediate in industrial-scale chemical production.
From a computational chemistry perspective, virtual screening and molecular docking studies have been employed to identify potential bioactive analogs derived from 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol. These studies have revealed that subtle modifications around the pyridine core can significantly alter binding interactions with target proteins. For example, structural optimization has led to compounds with enhanced affinity for protein kinases and transcription factors relevant to neurological disorders. Such findings underscore the importance of this scaffold in rational drug design.
The growing interest in fluorinated compounds has further propelled research into derivatives of 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol. Fluorochemicals are renowned for their ability to improve drug properties such as lipophilicity, solubility, and bioavailability. In particular, recent studies have demonstrated that fluorinated pyridines exhibit unique electronic properties that can modulate receptor interactions. This has opened new avenues for designing drugs with improved pharmacological profiles.
In conclusion, 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol (CAS No. 1805544-28-8) represents a cornerstone compound in synthetic organic chemistry with far-reaching implications in pharmaceuticals and agrochemicals. Its structural versatility allows for extensive derivatization, enabling researchers to explore novel therapeutic interventions across multiple disease areas. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound are likely to expand further, solidifying its role as a critical intermediate in modern chemical research.
1805544-28-8 (4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol) 関連製品
- 2034368-39-1(N-(2-bromophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide)
- 922494-92-6(1-Azaspiro[4.4]non-7-ene)
- 2764016-54-6(6-Phenyl-2-[(prop-2-en-1-yloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid)
- 1936297-26-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid)
- 1804838-16-1(Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)
- 2171851-38-8(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid)
- 1785449-20-8(Thiazole, 2-bromo-5-(difluoromethyl)-)
- 2228685-94-5(3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol)
- 1804404-73-6(3-Chloro-4-fluoro-5-methylthiophenol)
- 2169034-56-2(6-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde)




